Piperazine-1-sulfonamide hydrochloride
Overview
Description
Piperazine-1-sulfonamide hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely recognized for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Piperazine-1-sulfonamide hydrochloride is a compound that targets multiple sites in the body. The primary targets of this compound are the GABA receptors and the enzymes involved in the synthesis of folic acid . GABA receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons . On the other hand, enzymes involved in the synthesis of folic acid are essential for the production of DNA in bacteria .
Mode of Action
This compound interacts with its targets in a unique way. Piperazine, a component of the compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another component of the compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The interaction with GABA receptors disrupts the normal functioning of the nervous system, leading to paralysis . The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
The piperazine moiety in this compound is known to improve the pharmacokinetic properties of drug candidates. The nitrogen atom sites in the piperazine moiety serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The action of this compound leads to several molecular and cellular effects. The interaction with GABA receptors leads to the paralysis of worms, aiding in their expulsion from the body . The inhibition of folic acid synthesis leads to the disruption of DNA production in bacteria, inhibiting their growth and proliferation .
Biochemical Analysis
Biochemical Properties
Piperazine-1-sulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound has been found to interact with other enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . These interactions highlight the compound’s potential as an enzyme inhibitor in various biochemical pathways.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The antibacterial effect is primarily due to the inhibition of dihydropteroate synthetase, which disrupts folate synthesis and ultimately impairs bacterial growth . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules such as protein kinases, leading to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The sulfonamide group of the compound binds to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and coordination with metal ions present in the enzyme’s active site . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate synthesis pathway. The compound inhibits dihydropteroate synthetase, an enzyme critical for the synthesis of dihydrofolate, a precursor of tetrahydrofolate . This inhibition disrupts the production of folate derivatives, which are essential cofactors in various metabolic reactions . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, this compound can inhibit cytoplasmic enzymes and modulate signaling pathways . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Piperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Piperazine-1-sulfonamide hydrochloride can be compared with other piperazine derivatives, such as:
Piperazine citrate: Used as an anthelmintic agent.
Piperazine hydrate: Another anthelmintic compound with similar properties.
N-alkyl piperazines: Commonly used in medicinal chemistry for their diverse biological activities
Uniqueness: this compound stands out due to its specific sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
piperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDLUUDHUJBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-74-8 | |
Record name | piperazine-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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